molecular formula C18H14Cl2N2O6S B12668138 Bis(5-chloro-8-hydroxyquinolinium) sulphate CAS No. 84803-49-6

Bis(5-chloro-8-hydroxyquinolinium) sulphate

Cat. No.: B12668138
CAS No.: 84803-49-6
M. Wt: 457.3 g/mol
InChI Key: IXYWXBBDOZZIOU-UHFFFAOYSA-L
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Preparation Methods

The synthesis of Bis(5-chloro-8-hydroxyquinolinium) sulphate typically involves the chlorination of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like chloroform . The resulting chlorinated product is then treated with sulfuric acid to yield the final compound. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Bis(5-chloro-8-hydroxyquinolinium) sulphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(5-chloro-8-hydroxyquinolinium) sulphate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(5-chloro-8-hydroxyquinolinium) sulphate involves its ability to chelate metal ions. This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to antimicrobial and antifungal effects . The compound also interacts with molecular targets such as DNA and proteins, inhibiting their function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar compounds to Bis(5-chloro-8-hydroxyquinolinium) sulphate include:

This compound is unique due to the presence of chlorine atoms, which enhance its reactivity and biological activity compared to its parent compound and other derivatives.

Properties

CAS No.

84803-49-6

Molecular Formula

C18H14Cl2N2O6S

Molecular Weight

457.3 g/mol

IUPAC Name

4-chloro-1-hydroxyquinolin-1-ium;sulfate

InChI

InChI=1S/2C9H7ClNO.H2O4S/c2*10-8-5-6-11(12)9-4-2-1-3-7(8)9;1-5(2,3)4/h2*1-6,12H;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

IXYWXBBDOZZIOU-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=[N+]2O)Cl.C1=CC=C2C(=C1)C(=CC=[N+]2O)Cl.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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